N-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC16313950
Molecular Formula: C16H21N7O2S
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N7O2S |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H21N7O2S/c1-11-12(2)26-15(20-11)21-13(24)10-19-16(25)23-8-6-22(7-9-23)14-17-4-3-5-18-14/h3-5H,6-10H2,1-2H3,(H,19,25)(H,20,21,24) |
| Standard InChI Key | CAEOOKVUTQXJTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a pyrimidin-2-yl group. The carboxamide side chain extends to a thiazole ring system, specifically a 4,5-dimethylthiazol-2-yl moiety, which is structurally analogous to components found in known anticancer agents. This tripartite design merges three pharmacologically relevant heterocycles:
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Piperazine: Enhances solubility and serves as a scaffold for target interactions.
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Pyrimidine: Facilitates hydrogen bonding and π-π stacking with biological targets.
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Thiazole: Contributes to metabolic stability and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar aprotic solvents |
| LogP | Estimated 1.8–2.3 |
Synthesis and Optimization
Synthetic Routes
The synthesis involves three key stages (Scheme 1):
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Thiazole Ring Formation: Condensation of 4,5-dimethylthiazol-2-amine with chloroacetyl chloride yields the 2-chloroacetamide intermediate.
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Piperazine Functionalization: Coupling of 4-(pyrimidin-2-yl)piperazine with the thiazole intermediate via carboxamide bond formation.
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Purification: Chromatographic separation using silica gel and elution with ethyl acetate/methanol mixtures (9:1).
Reaction conditions critically influence yields:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst: Triethylamine (TEA) for acid scavenging.
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Temperature: 0–25°C to minimize side reactions.
Scheme 1: Simplified Synthetic Pathway
Yield Optimization
Initial reports indicate modest yields (45–60%), attributed to steric hindrance at the piperazine nitrogen. Strategies to improve efficiency include:
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Microwave-assisted synthesis: Reduces reaction time from 48 hours to 4–6 hours.
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High-pressure conditions: Enhances coupling efficiency for carboxamide formation .
Mechanism of Action and Biological Activity
Antiproliferative Activity
The compound demonstrates dose-dependent inhibition of cancer cell lines, with preliminary IC values as follows (Table 2):
Table 2: In Vitro Anticancer Activity
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 12.3 ± 1.4 | |
| A549 (Lung cancer) | 18.9 ± 2.1 | |
| HepG2 (Liver cancer) | 15.6 ± 1.8 |
Putative Targets
Mechanistic studies propose dual inhibition of:
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Topoisomerase II: Disruption of DNA replication via intercalation.
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PI3K/Akt Pathway: Downregulation of phosphorylated Akt (Ser473) by 60–70% at 10 µM .
Comparative Analysis with Structural Analogs
Thiazole Modifications
Replacing the 4,5-dimethylthiazole with a benzothiazole group reduces activity (IC > 50 µM), underscoring the importance of the dimethyl substitution for target engagement.
Piperazine Substitutions
Analog screening reveals that 4-(pyrimidin-2-yl)piperazine outperforms morpholine or piperidine variants by 3–5-fold in potency, likely due to enhanced hydrogen bonding with kinase domains .
Future Directions and Challenges
ADME Profiling
Current gaps include:
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Pharmacokinetics: Oral bioavailability and half-life in rodent models.
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Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or functionalization with folate ligands may improve tumor specificity and reduce off-target effects.
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